N~3~-[3-(1h-Indol-6-Yl)benzyl]pyridine-2,3-Diamine
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Overview
Description
N~3~-[3-(1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE is an organic compound belonging to the class of indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole
Preparation Methods
The synthesis of N3-[3-(1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Benzylation: The indole moiety is then benzylated using benzyl halides in the presence of a base.
Pyridine-2,3-Diamine Formation: The final step involves the formation of the pyridine-2,3-diamine moiety, which can be achieved through the reaction of pyridine derivatives with amines under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N~3~-[3-(1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~3~-[3-(1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of N3-[3-(1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N~3~-[3-(1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE can be compared with other similar compounds, such as:
N~3~-[5-(1H-INDOL-6-YL)-2-(PYRIDIN-2-YLMETHOXY)BENZYL]PYRIDINE-2,3-DIAMINE: This compound also contains an indole moiety and pyridine-2,3-diamine structure but has different substituents, leading to variations in its chemical properties and biological activities.
(Z)-5-((N-BENZYL-1H-INDOL-3-YL)METHYLENE)IMIDAZOLIDINE-2,4-DIONE: This compound has a similar indole structure but differs in its overall molecular framework, resulting in distinct reactivity and applications.
The uniqueness of N3-[3-(1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE lies in its specific combination of functional groups and its potential for diverse applications in scientific research .
Properties
Molecular Formula |
C20H18N4 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-N-[[3-(1H-indol-6-yl)phenyl]methyl]pyridine-2,3-diamine |
InChI |
InChI=1S/C20H18N4/c21-20-18(5-2-9-23-20)24-13-14-3-1-4-16(11-14)17-7-6-15-8-10-22-19(15)12-17/h1-12,22,24H,13H2,(H2,21,23) |
InChI Key |
LPQUIIHPUGDHJK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=CN3)CNC4=C(N=CC=C4)N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=CN3)CNC4=C(N=CC=C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C-000000956; C 000000956; C000000956 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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